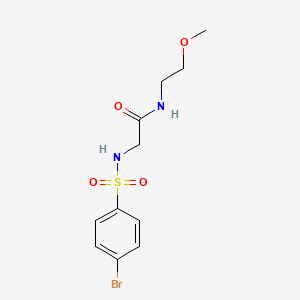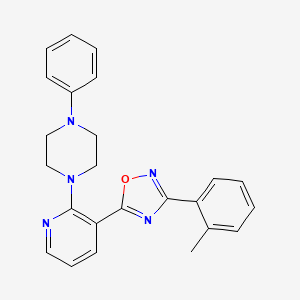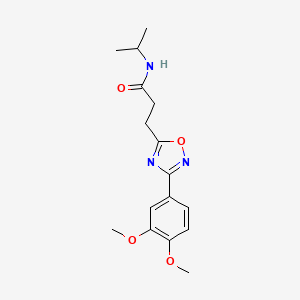
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ATOX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ATOX1 belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may exert its antibacterial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of bacterial enzymes involved in DNA replication and protein synthesis. In cancer cells, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to induce apoptosis, which is programmed cell death. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit neuroprotective activity by reducing the levels of oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo. Moreover, the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research on N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One of the directions is to investigate the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in more detail, which may help in the development of new therapeutic applications. Another direction is to investigate the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a neuroprotective agent needs to be further explored. Finally, the development of new derivatives of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been reported in several studies. One of the most common methods involves the reaction of 4-acetylphenylhydrazine with thiophene-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride, followed by the reaction with propionyl chloride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 4-acetylphenylhydrazine in the presence of thionyl chloride, followed by the reaction with propionic anhydride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)12-4-6-13(7-5-12)18-15(22)8-9-16-19-17(20-23-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORCRMCOZDPHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

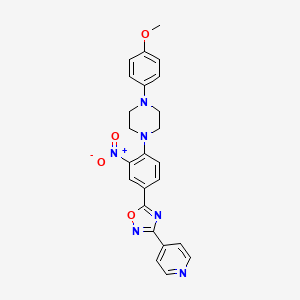
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)
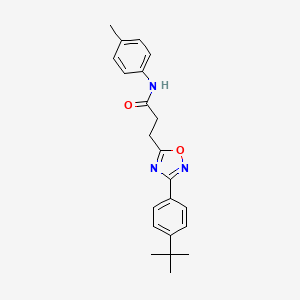
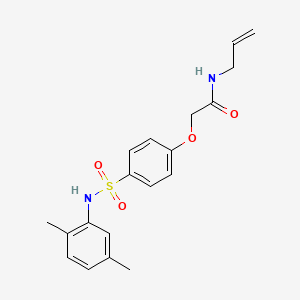

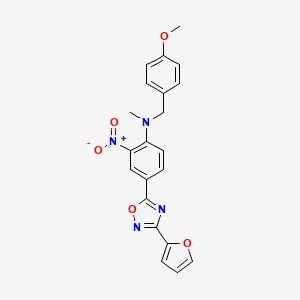
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)




